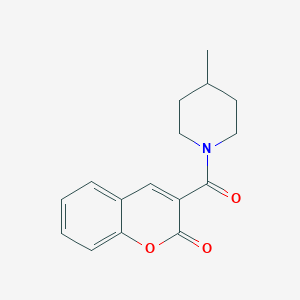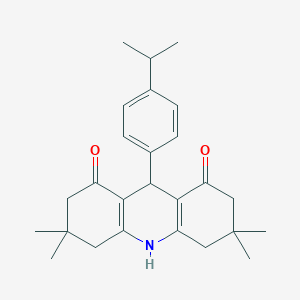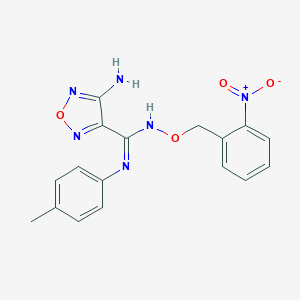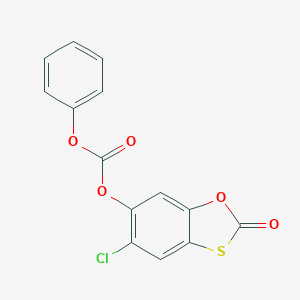
3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperidine ring and the chromen-2-one core structure makes this compound particularly interesting for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one typically involves the reaction of chromen-2-one with 4-methylpiperidine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromen-2-one derivatives with additional functional groups, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(4-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one
- 2-chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone
Uniqueness
3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one is unique due to its specific combination of the piperidine ring and chromen-2-one core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31g/mol |
Nom IUPAC |
3-(4-methylpiperidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C16H17NO3/c1-11-6-8-17(9-7-11)15(18)13-10-12-4-2-3-5-14(12)20-16(13)19/h2-5,10-11H,6-9H2,1H3 |
Clé InChI |
YWKCHSVZBUFWFU-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
SMILES canonique |
CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B392352.png)
![2-[(2-methylbenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B392353.png)
![3-(3-bromophenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B392355.png)
![N-(4-fluoro-3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B392357.png)
![2-({6-[(2,4-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B392360.png)
![4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B392363.png)


![4-amino-N'-[(4-chlorobenzyl)oxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392366.png)
![N-(4-ethylphenyl)-2-{[6-({2-hydroxy-5-nitrobenzylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B392367.png)
![2-Amino-5-(2-{1-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-hydroxy-2-oxidohydrazino}ethyl)-1,3,4-thiadiazole](/img/structure/B392368.png)
![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B392372.png)
![2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B392373.png)
